molecular formula C40H26N8 B093735 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine CAS No. 16834-13-2

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine

Cat. No. B093735
CAS RN: 16834-13-2
M. Wt: 618.7 g/mol
InChI Key: WQCKXOJXOKSXQZ-UHFFFAOYSA-N
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Description

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine is a type of porphyrin, a class of organic compounds known for their large, heterocyclic macrocycles. Porphyrins are of significant interest due to their role in biological systems and their potential applications in materials science and catalysis. The specific substitution of pyridyl groups in the porphyrin ring system can confer unique electronic and structural properties, making these compounds suitable for a variety of chemical applications.

Synthesis Analysis

The synthesis of porphyrin derivatives often involves the condensation of pyrrole with substituted aldehydes. In the case of 5,10,15,20-tetrakis(4-pyridyl)porphyrin, the synthesis may involve the reaction of pyrrole with a pyridyl-bearing aldehyde, followed by further functionalization. For example, the synthesis of a zinc complex of a porphyrin with a styrenic double bond-bearing substituent attached at the pyrrole residue was achieved starting with 3-substituted pyrroles . Similarly, the synthesis of quaternized tetra(4-pyridyl)porphine derivatives was performed, which involved the isolation and purification of the compounds .

Molecular Structure Analysis

The molecular structure of porphyrin derivatives is characterized by a large, planar macrocycle with a high degree of conjugation. This structure is responsible for the unique optical and electronic properties of these compounds. For instance, spectral and magnetic studies of a cobalt(III) porphyrin complex with pyrazine-2-carboxylic acid revealed an octahedral structure . The structure of a zinc(II) complex of a tetrakis(4'-chloride ethyl acetate pyridyl)porphyrin was characterized by various spectroscopic methods, including UV-vis and NMR .

Chemical Reactions Analysis

Porphyrin derivatives can participate in a variety of chemical reactions, often acting as ligands to form complexes with metal ions. The reactivity of these compounds can be influenced by the nature of the substituents on the porphyrin ring. For example, the reaction of a porphyrin with pyrazine-2-carboxylic acid to form a cobalt(III) complex has been reported . Additionally, the interaction of porphyrin derivatives with hexacyanoferrate ions has been studied, demonstrating the ability of these compounds to form surface ion pairs on a graphite electrode .

Physical and Chemical Properties Analysis

The physical and chemical properties of porphyrin derivatives are closely related to their molecular structure. Thermogravimetric and differential thermal analysis data have been reported for a cobalt(III) porphyrin complex, providing insights into its thermal stability . Electrical measurements have shown that some porphyrin complexes exhibit nearly ohmic behavior, with conductivity varying with temperature . The enthalpies of solution of quaternized tetra(4-pyridyl)porphine derivatives in water have also been determined, highlighting the influence of functional substituents on these properties .

Scientific Research Applications

Spectroscopic Analysis

Makarska-Białokoz and colleagues (2016) investigated the behavior of 5,10,15,20-tetra(4-pyridyl)-21H, 23H-porphine (H2TPyP) in chloroform with β-myrcene under visible light irradiation. This study provides insights into the absorption and fluorescence spectra of this compound, highlighting its potential in spectroscopic applications (Makarska-Białokoz & Gładysz-Płaska, 2016).

Self-Assembly at Electrochemical Interfaces

Yufan He and colleagues (2002) explored the self-assembly of 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine on Au(111) electrodes. This study reveals the potential of this compound in creating ordered adlayers, useful in molecular self-assembly and electrochemical systems (He, Ye, & Borguet, 2002).

Photovoltaic Applications

Makhlouf, Shehata, and Abdelhady (2019) investigated the structural and optical properties of thin films of 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine, highlighting its potential as a photovoltaic absorber material. This suggests its applicability in renewable energy technologies (Makhlouf, Shehata, & Abdelhady, 2019).

Corrosion Inhibition

Singh et al. (2015) studied the use of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine as a corrosion inhibitor for steel in certain environments. This research suggests its potential in industrial applications, particularly in corrosion protection (Singh et al., 2015).

Nanotechnology and Sensor Development

Research by Guo et al. (2014) demonstrates the use of 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine in the formation of nanofibers and nanodevices, particularly for vapor-phase H2O2 sensing. This indicates its potential in advanced nanomaterials and sensor technology (Guo et al., 2014).

Safety And Hazards

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

The surfactant-assisted synthetic route appears to provide a promising method for the construction of highly organized three-dimensional organic micro-structures of 5,10,15,20-tetra(4-pyridyl)porphyrin derivatives . These structures have potential applications in the field of gas adsorption .

properties

IUPAC Name

5,10,15,20-tetrapyridin-4-yl-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26N8/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25/h1-24,45,48H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZSHSJERXNJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066121
Record name 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine

CAS RN

16834-13-2
Record name 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016834132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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